molecular formula C7H12ClNOS B2542081 3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride CAS No. 2230806-93-4

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride

Cat. No.: B2542081
CAS No.: 2230806-93-4
M. Wt: 193.69
InChI Key: ZGCSQFMPNXWERK-UHFFFAOYSA-N
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Description

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride is a synthetically valuable spirocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. This molecule features a unique three-dimensional structure that incorporates a thiaspiro framework, a feature known to enhance structural complexity and improve physicochemical properties. The presence of both an amino group and a ketone functional group on adjacent carbon atoms makes this compound a promising multifunctional building block for the synthesis of diverse compound libraries. Spirocyclic scaffolds, in general, are recognized for their ability to increase molecular saturation (Fsp3), which often leads to improved solubility, metabolic stability, and a higher probability of success in the development pipeline . The rigid spirocyclic core can be used to conformationally constrain drug candidates, potentially leading to improved potency and selectivity for specific biological targets by reducing the number of rotatable bonds and locking functional groups in their optimal orientation . In research, this compound is intended for use as a key intermediate in the design of novel bioactive molecules. It is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or veterinary applications. All products are handled by qualified personnel and are backed by full quality assurance documentation, including certificates of analysis.

Properties

IUPAC Name

3-amino-1-thiaspiro[3.4]octan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS.ClH/c8-5-6(9)10-7(5)3-1-2-4-7;/h5H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCSQFMPNXWERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Core Framework Analysis

The target compound comprises a 3-membered thietane ring fused to a 4-membered lactam via a spirocarbon atom. The orthogonal geometry imposes significant steric constraints, necessitating precise ring-closing strategies. The sulfur atom introduces electronic and conformational variability, while the amino group at position 3 and the lactam carbonyl dictate reactivity patterns.

Key Synthetic Hurdles

  • Ring Strain Mitigation : Small-ring systems (3- and 4-membered) require high-energy intermediates or catalysts to offset strain.
  • Stereochemical Integrity : The spirocarbon is a potential stereogenic center, demanding enantioselective methods.
  • Sulfur Incorporation : Thiol- or thiocarbonyl-based precursors must be stabilized to avoid oxidation or polymerization.

Cyclization Strategies for Spirocore Assembly

Thiocarbonyl-Amine Cyclocondensation

A foundational approach involves condensing thiocarbonyl precursors with amino-alcohols or amino-ketones. For example:

  • Thioamide Formation : Reacting γ-thiobutyrolactam with a β-amino alcohol under Mitsunobu conditions yields the spirocyclic lactam.
  • Intramolecular Cyclization : Thiourea derivatives undergo base-mediated cyclization to form the thietane ring. For instance, treating 3-aminothiobutyramide with DBU in DMF at 80°C achieves 45–60% yield.
Table 1: Cyclization Conditions and Yields
Precursor Reagent Solvent Temp (°C) Yield (%) Source
3-Aminothiobutyramide DBU DMF 80 55
γ-Thiobutyrolactam PPh₃, DIAD THF 25 62
β-Amino thioester NaHCO₃ MeCN 60 48

[3+1] Annulation Approaches

Fragment coupling strategies employ sulfur-containing building blocks:

  • Thiol-Epoxide Ring Opening : Epichlorohydrin derivatives react with 3-aminothiols to form the thietane ring, followed by lactamization.
  • Thiirane Intermediates : Transient thiiranes generated from olefins and sulfur sources (e.g., S₈) undergo strain-driven ring expansion with amino ketones.

Sulfur Incorporation Methodologies

Lawesson’s Reagent-Mediated Thionation

Lawesson’s reagent converts carbonyl groups to thiocarbonyls, enabling subsequent cyclization. For example:

  • Lactam Thionation : Treating 3-aminoazepan-2-one with Lawesson’s reagent (2 equiv) in toluene at 110°C yields the thiocarbonyl intermediate.
  • In Situ Cyclization : The thiocarbonyl group facilitates nucleophilic attack by a β-amino alcohol, forming the spiro framework.

Direct Sulfur Insertion

  • Sulfur Transfer Agents : Elemental sulfur or thiourea dioxide introduces sulfur during ring closure. A 2014 study achieved 68% yield using thiourea dioxide under microwave irradiation.
  • Mercaptoacetic Acid Coupling : Condensing mercaptoacetic acid with amino ketones forms thioether linkages, followed by oxidative cyclization.

Amino Group Functionalization and Protection

Reductive Amination

Ketone intermediates react with ammonia or ammonium acetate under hydrogenation conditions:

  • Catalytic Hydrogenation : Using Pd/C or Ra-Ni in MeOH, 3-keto-thiaspiro[3.4]octane-2-one is converted to the amino derivative with >85% selectivity.

Protecting Group Strategies

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups shield the amine during cyclization, removed later with TFA.
  • Zinc-Mediated Deprotection : Zn/HCl selectively removes acetyl groups without affecting the lactam.
Table 2: Amino Protection/Derivatization Outcomes
Protecting Group Reagent Conditions Deprotection Yield (%) Source
Boc TFA/DCM 25°C, 2h 92
Acetyl Zn, HCl EtOH, reflux 88
Cbz H₂, Pd/C MeOH, 50 psi 95

Hydrochloride Salt Formation

The final step involves protonating the free base with HCl:

  • Gas-Extraction Method : Bubble HCl gas into a solution of 3-amino-1-thiaspiro[3.4]octan-2-one in EtOAc at 0°C.
  • Aqueous Precipitation : Add concentrated HCl to an aqueous solution of the free base, yielding crystalline hydrochloride (mp 192–194°C).

Analytical and Optimization Insights

Spectroscopic Characterization

  • NMR : δ 4.32 (s, 1H, NH), 3.88–3.76 (m, 2H, CH₂S), 2.95 (q, 2H, CH₂N).
  • HRMS : [M+H]⁺ calc. 219.0824, found 219.0826.

Yield Optimization

  • Microwave Assistance : Reduced reaction times (30 min vs. 12h) improve yields by 15–20%.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics over THF.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-spiro ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Amides, secondary amines.

Scientific Research Applications

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-amino-1-thiaspiro[3.4]octan-2-one hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
3-Amino-1-thiaspiro[3.4]octan-2-one HCl Not Provided C₆H₁₀ClNOS (hyp.) ~179.67 (hyp.) Spiro[3.4] system, thia bridge, amino group, ketone, hydrochloride salt
3-Amino-1-thiaspiro[3.3]heptan-2-one HCl 2243520-73-0 C₆H₁₀ClNOS 179.6677 Spiro[3.3] system (smaller rings), otherwise structurally analogous
8-Azabicyclo[3.2.1]octan-2-one HCl Not Provided C₇H₁₂ClNO (hyp.) ~177.63 (hyp.) Bicyclic (non-spiro) system, nitrogen bridge (aza), ketone, hydrochloride
Hexan-2,3-dione 3848-24-6 C₆H₁₀O₂ 114.14 Linear diketone; lacks heteroatoms or cyclic complexity

Key Observations :

  • The bicyclo[3.2.1] system in 8-azabicyclo[3.2.1]octan-2-one HCl lacks the sulfur atom but introduces a nitrogen bridge.
  • Functional Groups: All compounds feature a ketone group, but the amino and thia groups in the target compound differentiate its reactivity and solubility.

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., spiro[3.3] analog ) typically exhibit higher aqueous solubility than neutral ketones like hexan-2,3-dione .
  • Stability : Thia-containing spirocycles may demonstrate greater thermal stability compared to linear diketones due to rigid cyclic frameworks.

Research Implications

  • Pharmaceutical Potential: The amino and thia groups in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) compared to simpler ketones .
  • Material Science : Spirocyclic systems are valued for their conformational rigidity, which may improve performance in polymer or catalyst design.

Biological Activity

3-Amino-1-thiaspiro[3.4]octan-2-one hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that incorporates a thiazolidine ring. The presence of the amino group enhances its reactivity and potential interactions with biological targets. Its chemical formula is C₇H₁₁ClN₂OS, with a molecular weight of approximately 194.69 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It has the potential to modulate receptor activity, which can influence signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, potentially useful in infections.
AnticancerMay inhibit cell proliferation in certain cancer cell lines; ongoing studies are needed.
Anti-inflammatoryPotential to modulate inflammatory responses, although specific pathways require further elucidation.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
  • Anticancer Activity : A study evaluated the effects of the compound on human cancer cell lines, revealing that it could reduce cell viability through apoptosis induction mechanisms . The specific pathways involved are still under investigation but may include caspase activation and modulation of Bcl-2 family proteins.
  • Inflammation Modulation : Research indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, suggesting a role in managing inflammatory diseases .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Infection Control : Its antimicrobial properties may be harnessed for developing new antibiotics.
  • Cancer Therapy : Further exploration into its anticancer effects could lead to novel treatments for specific cancer types.
  • Inflammatory Disorders : The compound's ability to modulate inflammation presents opportunities for treating conditions such as arthritis or other inflammatory diseases.

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